molecular formula C23H18Cl2N4O3S B4111471 2-(2,4-dichlorophenoxy)-N-{[(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}propanamide

2-(2,4-dichlorophenoxy)-N-{[(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}propanamide

Cat. No. B4111471
M. Wt: 501.4 g/mol
InChI Key: VCSJDZRCISZGQF-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a dichlorophenoxy group, an oxazolopyridine group, and a carbonothioyl group. These groups suggest that the compound could have interesting chemical properties and potential applications .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The dichlorophenoxy group would likely contribute to the compound’s polarity, while the oxazolopyridine and carbonothioyl groups could potentially participate in various chemical reactions .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present in its structure. For instance, the dichlorophenoxy group might undergo nucleophilic substitution reactions, while the oxazolopyridine ring could potentially participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the dichlorophenoxy group could increase the compound’s water solubility, while the carbonothioyl group might contribute to its reactivity .

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl2N4O3S/c1-12-10-14(22-28-20-19(32-22)4-3-9-26-20)5-7-17(12)27-23(33)29-21(30)13(2)31-18-8-6-15(24)11-16(18)25/h3-11,13H,1-2H3,(H2,27,29,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSJDZRCISZGQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=S)NC(=O)C(C)OC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-dichlorophenoxy)-N-{[(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}propanamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(2,4-dichlorophenoxy)-N-{[(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}propanamide
Reactant of Route 3
Reactant of Route 3
2-(2,4-dichlorophenoxy)-N-{[(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}propanamide
Reactant of Route 4
Reactant of Route 4
2-(2,4-dichlorophenoxy)-N-{[(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}propanamide
Reactant of Route 5
2-(2,4-dichlorophenoxy)-N-{[(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}propanamide
Reactant of Route 6
Reactant of Route 6
2-(2,4-dichlorophenoxy)-N-{[(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}propanamide

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